molecular formula C16H21NO3 B1325568 Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate CAS No. 898757-19-2

Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate

Cat. No. B1325568
M. Wt: 275.34 g/mol
InChI Key: KWZFYBJWTXOJAH-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate is a chemical compound with the molecular formula C16H21NO3 . It is also known as AZ Et or EtOAc.


Molecular Structure Analysis

The molecular weight of Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate is 275.34 g/mol . The exact mass and the monoisotopic mass are both 275.15214353 g/mol .


Physical And Chemical Properties Analysis

Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate has a topological polar surface area of 46.6 Ų . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has 8 rotatable bonds .

Scientific Research Applications

Hydrogenation Processes

The hydrogenation of ethyl esters like Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate has been studied, particularly focusing on the hydrogenation at palladium black. This process yields ethyl 4-R-2-hydroxy-4-oxobutyrates with significant efficiency, underlining the potential of such compounds in chemical synthesis and transformation processes (Slavinska et al., 2006).

Enzyme-catalyzed Asymmetric Synthesis

Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate has been utilized in enzyme-catalyzed asymmetric synthesis to produce optically active compounds. Microbial cells, such as Candida magnoliae and Saccharomyces cerevisiae, have been employed to catalyze the enantioselective reduction of this compound, resulting in high enantioselectivity and yield. This highlights its use in producing pharmaceutical intermediates and chiral building blocks (Xia et al., 2013).

Antimicrobial Activity

Compounds derived from Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate have been evaluated for their antimicrobial activity. The synthesis and characterization of new salicylhydrazide containing azopyrazoles have shown potential in combating various bacteria and fungi, indicating the compound's relevance in the development of new antimicrobial agents (Patel et al., 2011).

Pharmaceutical Intermediate Synthesis

The compound has been used as an intermediate in the synthesis of various pharmaceutical agents. For instance, the synthesis of Ethyl (R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, a process that involves asymmetric aldol reactions, highlights its role as a key intermediate in pharmaceutical synthesis (Wang Jin-ji, 2014).

properties

IUPAC Name

ethyl 4-[4-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-20-16(19)9-8-15(18)14-6-4-13(5-7-14)12-17-10-3-11-17/h4-7H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZFYBJWTXOJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642834
Record name Ethyl 4-{4-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate

CAS RN

898757-19-2
Record name Ethyl 4-(1-azetidinylmethyl)-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-{4-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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